Cas no 17650-86-1 (Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-)

Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]- structure
17650-86-1 structure
Nome del prodotto:Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-
Numero CAS:17650-86-1
MF:C29H42N6O9
MW:618.678587436676
CID:153327
PubChem ID:28675

Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-
    • AMICETIN
    • Amicetin-A
    • Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-gluco
    • Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimi
    • N-{1-[(2R,5S,6R)-5-{[4,6-dideoxy-4-(dimethylamino)-alpha-D-glucopyranosyl]oxy}-6-methyloxan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-[(2-methyl-L-seryl)amino]benzamide
    • Sacromycin (VAN)
    • 0909X15C85
    • AI3-50806
    • CHEBI:199652
    • Allomycin (VAN)
    • UNII-0909X15C85
    • NS00011766
    • NSC-5340
    • HY-120383
    • NSC 5340
    • Hydracrylanilide, 2-amino-4'-((1,2-dihydro-2-oxo-1-(2,3,6-trideoxy-4-O-(4,6-dideoxy-4-(dimethylamino)-alpha-D-glucopyranosyl)-beta-D-erythro-hexopyranosyl)-4-pyrimidinyl)carbamoyl)-2-methyl- (VAN)
    • Allomycin
    • SCHEMBL692021
    • 4-[[(2S)-2-amino-3-hydroxy-2-methylpropanoyl]amino]-N-[1-[(2R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
    • BRN 0102092
    • Amicetin (VAN)
    • U-4761
    • CS-0077734
    • D-13
    • Benzamide, 4-((2-amino-3-hydroxy-2-methyl-1-oxopropyl)amino)-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)-alpha-D-glucopyranosyl)oxy)-tet
    • DTXSID801015583
    • BENZAMIDE, 4-(((2S)-2-AMINO-3-HYDROXY-2-METHYL-1-OXOPROPYL)AMINO)-N-(1-((2R,5S,6R)-5-((4,6-DIDEOXY-4-(DIMETHYLAMINO)-.ALPHA.-D-GLUCOPYRANOSYL)OXY)TETRAHYDRO-6-METHYL-2H-PYRAN-2-YL)-1,2-DIHYDRO-2-OXO-4-PYRIMIDINYL)-
    • AMICETIN [MI]
    • 17650-86-1
    • Q27236433
    • 4-[(2-Amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-(5-([4,6-dideoxy-4-(dimethylamino)hexopyranosyl]oxy)-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide #
    • Sacromycin
    • Benzamide,2-dihydro-2-oxo-1-[2,3,6-trideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl]-.beta.-D-erythro-hexopyranosyl]-4-pyrimidinyl]-, (S)-
    • NSC5340
    • Benzamide, 4-((2-amino-3-hydroxy-2-methyl-1-oxopropyl)amino)-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-1,2-dihydro-2-oxo-4-pyrimidinyl)-, (2R-(2.alpha.(S*),5.beta.,6.alpha.))-
    • WLN: T6OTJ B1 CN1&1 DQ EQ FO- CT6OTJ B1 F- AT6NVNJ DMVR DMVXZ1&1Q
    • N-[1-(5-{[4,6-Dideoxy-4-(dimethylamino)hexopyranosyl]oxy}-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl]-4-[(2-methylseryl)amino]benzamide
    • SCHEMBL692022
    • 4-[(2-Amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[(2R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
    • Hydracrylanilide, 2-amino-4'-((1,2-dihydro-2-oxo-1-(2,3,6-trideoxy-4-O-(4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl)-.beta.-D-erythro-hexopyranosyl)-4-pyrimidinyl)carbamoyl)-2-methyl-
    • Benzamide, 4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-
    • 4-[(2-amino-3-hydroxy-2-methyl-propanoyl)amino]-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]-2-oxo-pyrimidin-4-yl]benzamide
    • HDNVYHWHCVTDIV-UHFFFAOYSA-N
    • 4-[(2-amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
    • Hydracrylanilide,2-dihydro-2-oxo-1-[2,3,6-trideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl]-.beta.-D-erythro-hexopyranosyl]-4-pyrimidinyl]carbamoyl]-2-methyl-
    • Benzamide,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-, [2R-[2.alpha.(S*),5.beta.,6.alpha.]]-
    • Inchi: InChI=1S/C29H42N6O9/c1-15-19(44-26-24(38)23(37)22(34(4)5)16(2)43-26)10-11-21(42-15)35-13-12-20(33-28(35)41)32-25(39)17-6-8-18(9-7-17)31-27(40)29(3,30)14-36/h6-9,12-13,15-16,19,21-24,26,36-38H,10-11,14,30H2,1-5H3,(H,31,40)(H,32,33,39,41)
    • Chiave InChI: HDNVYHWHCVTDIV-UHFFFAOYSA-N
    • Sorrisi: OCC(C(NC1C=CC(C(NC2C=CN(C3CCC(OC4OC(C)C(N(C)C)C(O)C4O)C(C)O3)C(=O)N=2)=O)=CC=1)=O)(C)N

Proprietà calcolate

  • Massa esatta: 618.30100
  • Massa monoisotopica: 618.301
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 9
  • Complessità: 1110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 9
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 209A^2
  • XLogP3: -1

Proprietà sperimentali

  • Densità: 1.2721 (rough estimate)
  • Punto di fusione: 244-245°
  • Punto di ebollizione: 660.6°C (rough estimate)
  • Indice di rifrazione: 1.6400 (estimate)
  • PSA: 210.73000
  • LogP: 0.46960
  • pka: pKa = 10.4, 7.0(at 25℃)
  • Rotazione specifica: D24 +116.5° (c = 0.5 in 0.1N HCl)

Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]- Informazioni sulla sicurezza

  • Condizioni di conservazione:Ventilazione del magazzino e essiccazione a bassa temperatura
  • Tossicità:LD50 of citrate complex, pH 6 (mg/kg) in mice: ~90 i.v., 600-700 s.c.; in rats: ~200 i.v., ~600 s.c. (DeBoer)

Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]- Letteratura correlata

Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.